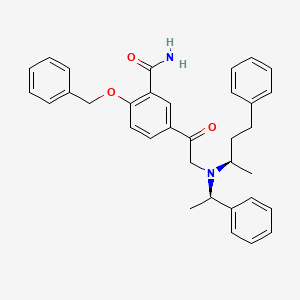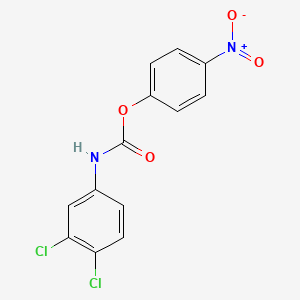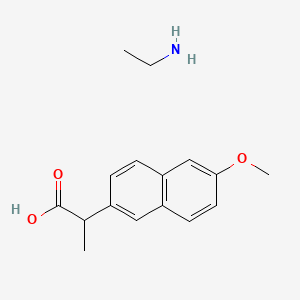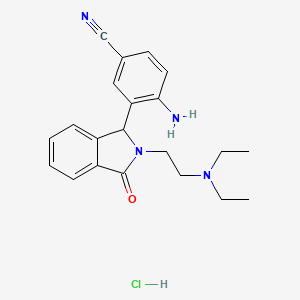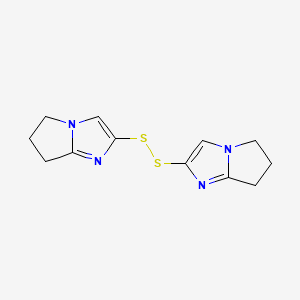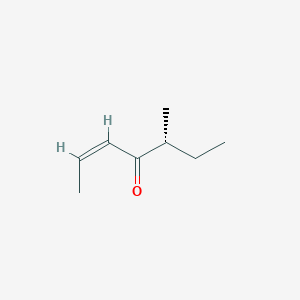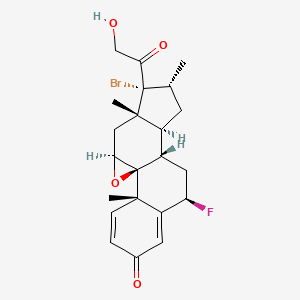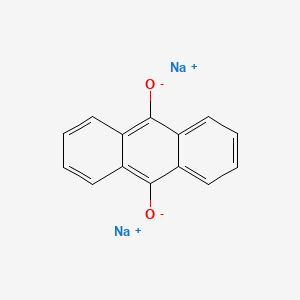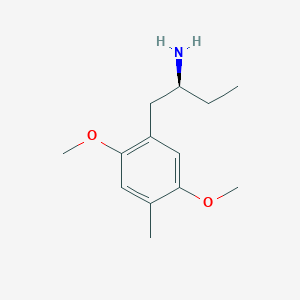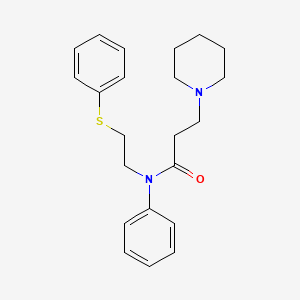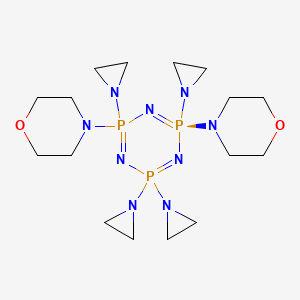
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- is a complex organophosphorus compound It is known for its unique structure, which includes multiple aziridinyl and morpholinyl groups
Vorbereitungsmethoden
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- involves multiple steps. The synthetic routes typically include the reaction of phosphorus trichloride with amines and aziridines under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The aziridinyl and morpholinyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its aziridinyl and morpholinyl groups. These interactions can lead to the formation of stable complexes and the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- can be compared with other organophosphorus compounds such as:
Hexachlorophosphazene: Known for its use in flame retardants and elastomers.
Cyclophosphazene: Used in the production of high-performance polymers.
Eigenschaften
CAS-Nummer |
86384-20-5 |
|---|---|
Molekularformel |
C16H32N9O2P3 |
Molekulargewicht |
475.41 g/mol |
IUPAC-Name |
4-[(2R)-2,4,4,6-tetrakis(aziridin-1-yl)-6-morpholin-4-yl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C16H32N9O2P3/c1-2-20(1)28(21-3-4-21)17-29(22-5-6-22,24-9-13-26-14-10-24)19-30(18-28,23-7-8-23)25-11-15-27-16-12-25/h1-16H2/t29-,30?/m0/s1 |
InChI-Schlüssel |
XIJWTPCVDLXZPZ-UFXYQILXSA-N |
Isomerische SMILES |
C1CN1[P@]2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CCOCC6)N7CCOCC7 |
Kanonische SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CCOCC6)N7CC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


